molecular formula C18H23NO4 B14013280 tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B14013280
M. Wt: 317.4 g/mol
InChI Key: DWUUDMYMBHAHKP-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxycarbonylphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the methoxycarbonylphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate is reacted with a methoxycarbonylphenyl chloride in the presence of a Lewis acid catalyst.

    Addition of the tert-butyl group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of cardiovascular drugs.

    Materials Science: The compound is explored for its potential use in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby exerting its therapeutic effects. The compound’s dihydropyridine ring is crucial for its binding to the calcium channels, while the methoxycarbonylphenyl and tert-butyl groups enhance its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker with a dihydropyridine ring and additional functional groups for enhanced efficacy.

    Nicardipine: A dihydropyridine derivative used in the treatment of hypertension and angina.

Uniqueness

Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the tert-butyl group enhances its stability and lipophilicity, while the methoxycarbonylphenyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-9,11H,6,10,12H2,1-4H3

InChI Key

DWUUDMYMBHAHKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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